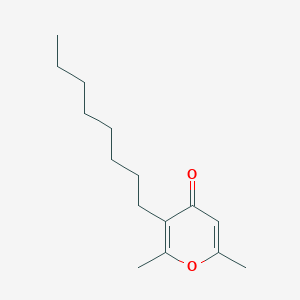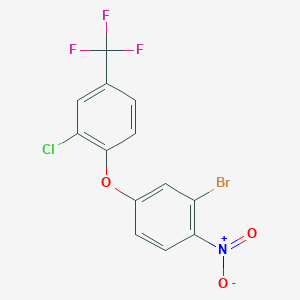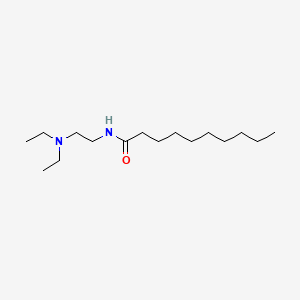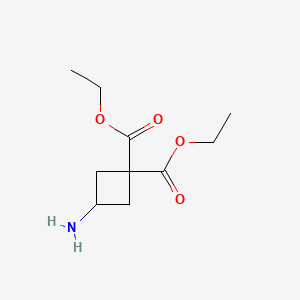
Diethyl 3-aminocyclobutane-1,1-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3-aminocyclobutane-1,1-dicarboxylate is an organic compound with the molecular formula C₁₀H₁₇NO₄. It is a derivative of cyclobutane, featuring an amino group and two ester groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 3-aminocyclobutane-1,1-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with 1,3-dibromopropane, followed by cyclization and subsequent amination . The reaction conditions typically involve the use of a base such as sodium ethoxide and an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3-aminocyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethyl 3-oxocyclobutane-1,1-dicarboxylate, while reduction could produce diethyl 3-hydroxycyclobutane-1,1-dicarboxylate .
Applications De Recherche Scientifique
Diethyl 3-aminocyclobutane-1,1-dicarboxylate has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 3-aminocyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the ester groups may participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 1,1-cyclobutanedicarboxylate: Similar structure but lacks the amino group.
Diethyl 3-cyclopentene-1,1-dicarboxylate: Contains a cyclopentene ring instead of a cyclobutane ring.
Uniqueness
Diethyl 3-aminocyclobutane-1,1-dicarboxylate is unique due to the presence of both an amino group and two ester groups on a cyclobutane ring.
Propriétés
Numéro CAS |
102879-62-9 |
|---|---|
Formule moléculaire |
C10H17NO4 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
diethyl 3-aminocyclobutane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H17NO4/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h7H,3-6,11H2,1-2H3 |
Clé InChI |
KZCZEORQTDUYCI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC(C1)N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


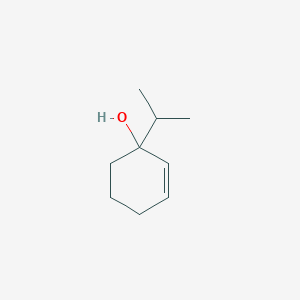
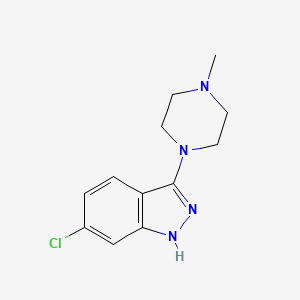
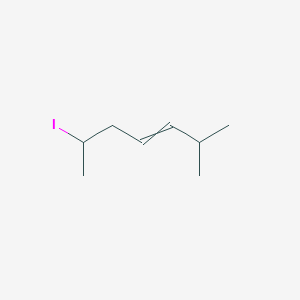
![4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide](/img/structure/B14330012.png)
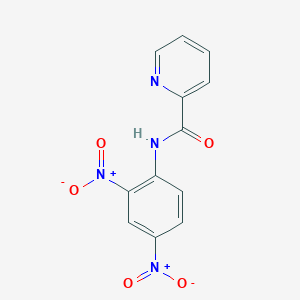
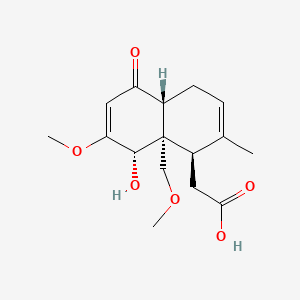
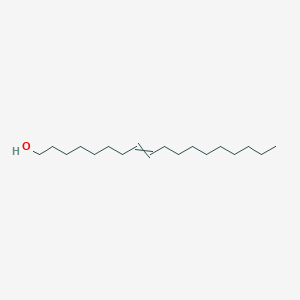
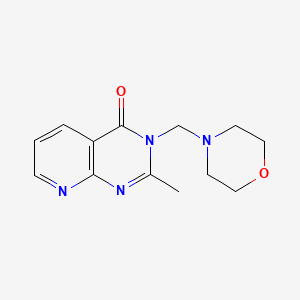
![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
![2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane](/img/structure/B14330075.png)
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
